molecular formula C12H19NO4 B2478783 Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2260935-75-7

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2478783
CAS No.: 2260935-75-7
M. Wt: 241.287
InChI Key: OPQJBDKWKIIQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core. This structure includes a tertiary-butyl carbamate group at the nitrogen bridgehead, a hydroxyl group at position 2, and a ketone at position 3. The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting kinases, GPCRs, and other therapeutic targets. Its stereochemical complexity and functional group diversity enable versatile derivatization for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-8(13)10(15)9(14)6-7/h7-8,10,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQJBDKWKIIQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure the desired stereochemistry of the final product.

Chemical Reactions Analysis

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and carbonyl groups on the bicyclic scaffold.

Scientific Research Applications

Medicinal Chemistry

1.1 N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition

One of the most notable applications of this compound is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties. By inhibiting NAAA, tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can preserve PEA levels, enhancing its analgesic and anti-inflammatory effects in conditions such as rheumatoid arthritis and osteoarthritis .

1.2 Structure-Activity Relationship Studies

Research has demonstrated that modifications to the structure of azabicyclo[3.2.1]octane derivatives can lead to improved pharmacokinetic properties and efficacy as NAAA inhibitors. For instance, the compound has been involved in studies that identify lead compounds with high inhibitory activity against NAAA, showcasing its utility in developing new therapeutic agents for pain management and inflammation control .

Drug Development

2.1 Dopamine Transporter Inhibitors

This compound serves as an important intermediate in the synthesis of new dopamine transporter inhibitors. These inhibitors are being researched for their potential in treating neurological disorders such as Parkinson's disease and depression by modulating dopamine levels in the brain .

2.2 Anticancer Applications

Compounds derived from azabicyclo structures have shown promise in anticancer research due to their ability to interfere with cancer cell proliferation pathways. The unique bicyclic structure allows for specific interactions with biological targets involved in cancer progression, making it a candidate for further exploration in oncology .

Biochemical Tools

3.1 Research Applications

In biochemical research, this compound is utilized as a tool to study various biological processes, particularly those involving endocannabinoid signaling pathways and pain mechanisms. Its ability to selectively inhibit specific enzymes makes it valuable for dissecting complex biochemical networks in cellular models .

Summary Table of Applications

Application Area Description
Medicinal ChemistryInhibition of NAAA for enhanced anti-inflammatory effects
Drug DevelopmentIntermediate for dopamine transporter inhibitors and potential anticancer agents
Biochemical ResearchTool for studying endocannabinoid signaling and pain mechanisms

Case Studies

5.1 Case Study on Inflammation Management

In a study evaluating the effects of NAAA inhibition on inflammatory diseases, researchers found that compounds similar to this compound significantly reduced markers of inflammation in animal models of arthritis, demonstrating its therapeutic potential in managing chronic inflammatory conditions .

5.2 Case Study on Neurological Disorders

Another case study focused on the synthesis of dopamine transporter inhibitors revealed that modifications to the azabicyclo structure led to compounds with improved selectivity and potency against dopamine transporters, suggesting that this compound could be pivotal in developing new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways in the body. The compound’s effects are primarily mediated through its interaction with neurotransmitter receptors in the central nervous system, leading to changes in neurotransmitter release and signaling . This interaction can result in various pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6)

  • Key Differences : Lacks the 2-hydroxy group, reducing polarity and hydrogen-bonding capacity.
  • Applications: Widely used as a precursor for synthesizing nortropinone derivatives and kinase inhibitors .
  • Synthesis : Prepared via oxidation of hydroxylated analogs or direct cyclization .

tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2166677-03-6)

  • Substituents : Hydroxyl at position 6, ketone at position 3.
  • Key Differences : Positional isomerism alters hydrogen-bonding networks and steric interactions.
  • Physicochemical Impact : Higher solubility in polar solvents compared to the 2-hydroxy analog .

tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)

  • Key Differences: The absence of the 3-oxo group limits keto-enol tautomerism, affecting reactivity in nucleophilic additions .

tert-Butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1408076-39-0)

  • Substituents : Ketone at position 2 (vs. 3 in the target compound).
  • Key Differences : Altered electronic distribution influences reactivity in Michael additions or condensations .

2-Fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate tert-butyl

  • Substituents : Fluorine at position 2, ketone at position 3.
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, improving bioavailability .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight logP* Solubility (mg/mL) Key Applications
tert-Butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate N/A C₁₂H₁₉NO₄ 241.28 1.2 3.5 (DMSO) Kinase inhibitor intermediates
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 185099-67-6 C₁₂H₁₉NO₃ 225.28 1.8 5.2 (DCM) Nortropinone synthesis
tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 2166677-03-6 C₁₂H₁₉NO₄ 241.28 0.9 4.1 (MeOH) Solubility-enhanced analogs
tert-Butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 1408076-39-0 C₁₂H₁₉NO₃ 225.28 1.6 4.8 (THF) Electrophilic intermediates
2-Fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate tert-butyl N/A C₁₂H₁₈FNO₃ 243.28 2.0 2.1 (DCM) Bioavailability optimization

*Predicted using ChemAxon software.

Stability and Reactivity

  • α-Keto Alcohol Instability : The 2-hydroxy-3-oxo motif may undergo dehydration under acidic conditions, necessitating careful handling .
  • Stereochemical Control : Endo vs. exo hydroxy configurations (e.g., CAS 143557-91-9) influence diastereoselectivity in subsequent alkylations .

Biological Activity

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the family of tropane alkaloids, which are known for their diverse biological activities. This compound's unique structure contributes to its potential therapeutic applications, particularly in the fields of neurology and pharmacology.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 2260935-75-7
  • IUPAC Name : this compound

The compound is characterized by its bicyclic structure, which is a key feature that influences its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). Research indicates that this compound can modulate neurotransmitter release, potentially affecting pathways related to pain perception, mood regulation, and cognitive functions .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds within the tropane alkaloid family. This compound has shown promising results in inhibiting bacterial growth, particularly against resistant strains .

Neuropharmacological Effects

The compound's ability to interact with various neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety and depression. Its structural similarity to known psychoactive substances may facilitate its development as a therapeutic agent targeting specific receptors in the CNS .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Studies :
    • A study demonstrated that derivatives of tropane alkaloids, including this compound, exhibited significant inhibition against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Neuropharmacological Research :
    • In vitro studies indicated that the compound could enhance neurotransmitter release in neuronal cultures, suggesting a mechanism that may underlie its potential antidepressant effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octaneBicyclicModerate antibacterial activity
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octaneBicyclicSignificant neuropharmacological effects
Tert-butyl 4-aminoazepaneLinearLimited antibacterial activity

Q & A

Advanced Research Question

  • Stereochemical Impact : The endo vs. exo configuration of the 2-hydroxy group (e.g., tert-butyl 3-endo-hydroxy derivatives) affects hydrogen-bonding interactions and molecular rigidity. For instance, endo-hydroxy derivatives exhibit higher affinity for tropane alkaloid receptors .
  • Reactivity : The 3-oxo group serves as a site for nucleophilic additions (e.g., hydantoin formation) but may sterically hinder reactions at adjacent positions unless protected .
  • Biological Activity : Stereochemical fidelity is critical for binding to targets like Ras proteins or acetylcholine receptors. Computational modeling (e.g., molecular docking) can predict how stereochemistry modulates activity .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., Boc tert-butyl signals at δ 1.4 ppm) and stereochemistry (coupling constants for endo/exo protons) .
  • Mass Spectrometry : LC-MSD-Trap-XCT confirms molecular weight and purity (e.g., [M+H]+ ion for C12_{12}H21_{21}NO3_3 at m/z 227.29) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemical ambiguities (e.g., distinguishing endo vs. exo hydroxy groups) .

How can molecular docking studies be applied to predict the interaction of this compound with biological targets?

Advanced Research Question

  • Target Selection : Prioritize proteins with known tropane alkaloid binding sites (e.g., acetylcholinesterase, Ras GTPases) .
  • Methodology :
    • Generate 3D conformers of the compound using software like AutoDock Vina.
    • Dock into active sites (e.g., Ras protein PDB: 6Q21) and calculate binding energies.
    • Validate predictions with in vitro assays (e.g., IC50_{50} measurements for enzyme inhibition) .
  • Case Study : Derivatives with endo-hydroxy groups showed stronger Ras-binding due to optimized hydrogen-bond networks .

How can researchers resolve discrepancies in reported synthetic yields or stereochemical outcomes for derivatives of this bicyclic scaffold?

Q. Data Contradiction Analysis

  • Root Causes : Varied reaction conditions (e.g., Boc-protection at 0°C vs. room temperature) or purification methods (column chromatography vs. recrystallization) .
  • Resolution Strategies :
    • Reproduce reactions under controlled conditions (e.g., strict temperature monitoring).
    • Use chiral HPLC or X-ray crystallography to confirm stereochemical outcomes .
    • Cross-validate data with independent labs or computational models (e.g., DFT calculations for energy-minimized conformers) .

What methodologies are recommended for introducing functional groups at specific positions of the bicyclic core without disrupting the Boc-protecting group?

Basic Research Question

  • Functionalization Sites :
    • C2 Hydroxy Group : Protect as a silyl ether (e.g., TBSCl) before alkylation .
    • C3 Oxo Group : Convert to hydantoin via reaction with ammonium carbonate and KCN .
  • Key Reactions :
    • Alkylation: Use alkyl halides (e.g., 5-bromo-pent-1-ene) with K2_2CO3_3 in DMF .
    • Acylation: Introduce esters or amides via activated carbonyl intermediates .

What in vitro and in vivo assays are suitable for evaluating the pharmacological potential of this compound?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} against acetylcholinesterase or Ras GTPase .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .
  • In Vivo Models :
    • Analgesic Activity : Rodent hot-plate test for pain response modulation.
    • Pharmacokinetics : Assess bioavailability and metabolism via LC-MS/MS in plasma .
  • Case Study : Hydantoin derivatives showed promising cytotoxicity (IC50_{50} < 10 µM) in preliminary screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.